molecular formula C21H19N3OS B11204416 N-(2-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

N-(2-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B11204416
M. Wt: 361.5 g/mol
InChI Key: CMJVRMWUSIGJGF-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide: is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of both imidazole and thiazole rings, which are fused together. The compound also contains phenyl groups substituted with methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the imidazo[2,1-b][1,3]thiazole core. The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole with 2-chloroacetamide under basic conditions to produce the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl rings, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the imidazole or thiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies, helping to elucidate the structure-activity relationships of various biological targets.

Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent, particularly in the treatment of certain cancers and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazo[2,1-b][1,3]thiazole core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. Additionally, the compound’s ability to undergo substitution reactions allows it to be modified for enhanced binding affinity and selectivity.

Comparison with Similar Compounds

  • N-(2-methylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(2-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(2-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Uniqueness: The uniqueness of N-(2-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups on both phenyl rings enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C21H19N3OS/c1-14-7-9-16(10-8-14)19-12-24-17(13-26-21(24)23-19)11-20(25)22-18-6-4-3-5-15(18)2/h3-10,12-13H,11H2,1-2H3,(H,22,25)

InChI Key

CMJVRMWUSIGJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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